Ecgonine methyl ester, (N-methyl-d3)-

Catalog No.
S3352980
CAS No.
136765-34-9
M.F
C10H17NO3
M. Wt
202.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ecgonine methyl ester, (N-methyl-d3)-

CAS Number

136765-34-9

Product Name

Ecgonine methyl ester, (N-methyl-d3)-

IUPAC Name

methyl (1R,2R,3S,5S)-3-hydroxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C10H17NO3

Molecular Weight

202.27 g/mol

InChI

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1/i1D3

InChI Key

QIQNNBXHAYSQRY-ZZNOJACOSA-N

SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC

Isomeric SMILES

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC
  • Internal Standard in Cocaine Analysis

    Ecgonine-D3 Methyl Ester can be used as an internal standard in analytical techniques such as mass spectrometry to measure cocaine levels in biological samples. An internal standard is a compound with similar chemical properties to the target molecule (cocaine) that is added to a sample in a known amount. By comparing the signal of the internal standard to the signal of the target molecule, researchers can account for variations in sample preparation and instrument performance, leading to more accurate and precise measurements [].

  • Metabolic Studies of Cocaine

    Ecgonine is a major metabolite of cocaine, meaning it is a substance formed by the body as it breaks down cocaine. Ecgonine-D3 Methyl Ester can be administered to research subjects along with cocaine to trace the metabolic pathway of the drug. By measuring the ratio of Ecgonine-D3 Methyl Ester to cocaine and its other metabolites, scientists can gain insights into how the body processes cocaine and identify potential factors that influence its metabolism [].

  • Development of New Treatment Strategies

    Researchers are investigating the potential of Ecgonine-D3 Methyl Ester to aid in the development of new treatments for cocaine addiction. One approach involves using Ecgonine-D3 Methyl Ester to compete with cocaine for binding sites on nerve cells, potentially reducing the reinforcing effects of cocaine and helping individuals overcome addiction [].

Ecgonine methyl ester, chemically represented as C₁₀H₁₇NO₃, is an organic compound classified as a tropane alkaloid. It is a primary metabolite of cocaine and is produced through the hydrolysis of cocaine in the liver. This compound is significant because it exists across various biological organisms, including bacteria and mammals, indicating its widespread occurrence in nature. Ecgonine methyl ester has also been detected in certain foods, such as ducks, chickens, and pigs, suggesting potential applications as a biomarker for dietary studies .

Ecgonine methyl ester is primarily formed through the hydrolysis of cocaine:

Cocaine+WaterEcgonine Methyl Ester+Benzoic Acid\text{Cocaine}+\text{Water}\rightarrow \text{Ecgonine Methyl Ester}+\text{Benzoic Acid}

This reaction highlights its role as a metabolic product of cocaine. Additionally, ecgonine methyl ester can undergo further transformations, including oxidation and reduction reactions, which can lead to the formation of other metabolites such as benzoylecgonine .

Ecgonine methyl ester exhibits various biological activities. It is known to act as a central nervous system depressant and has peripheral nervous system effects. The compound's pharmacological profile includes interactions with neurotransmitter systems, although its specific mechanisms of action are less understood compared to its parent compound, cocaine . Furthermore, it has been identified in studies examining drug metabolism and the effects of cocaine consumption on human health .

Ecgonine methyl ester can be synthesized through several methods:

  • Hydrolysis of Cocaine: The most common method involves the enzymatic hydrolysis of cocaine using specific enzymes or through chemical hydrolysis in laboratory settings.
  • Chemical Synthesis: Laboratory synthesis can also be achieved by reacting appropriate starting materials under controlled conditions, often involving solvents like benzene and reagents such as benzoyl chloride .
  • Biotransformation: In biological systems, ecgonine methyl ester can be produced via metabolic pathways that involve the breakdown of cocaine by liver enzymes .

Ecgonine methyl ester has several notable applications:

  • Biomarker for Cocaine Use: Due to its presence as a metabolite of cocaine, it serves as a potential biomarker for monitoring cocaine consumption in forensic toxicology.
  • Research Tool: It is utilized in pharmacological research to study the metabolic pathways and effects of cocaine.
  • Food Science: Its detection in various animal products raises interest in its use as a marker to trace dietary habits or animal feed sources .

Ecgonine methyl ester shares structural and functional similarities with several other compounds derived from the coca plant or related tropane alkaloids. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
CocaineC₁₇H₂₁NO₄A potent stimulant with significant psychoactive effects.
BenzoylecgonineC₁₅H₁₉NO₃A major metabolite of cocaine; less psychoactive than cocaine.
Anhydroecgonine methyl esterC₁₀H₁₆N O₂Results from cocaine pyrolysis; used as a marker for crack cocaine use.
MethylecgononeC₁₀H₁₅NO₂Another derivative with varying pharmacological properties.

Uniqueness: Ecgonine methyl ester stands out due to its role as a primary metabolite of cocaine, contributing to understanding drug metabolism and potential therapeutic uses while being less psychoactive compared to its parent compound .

The selective incorporation of deuterium atoms into specific molecular sites is a powerful strategy in the field of chemical synthesis, particularly for the creation of isotopically labeled standards. For ecgonine methyl ester, the introduction of three deuterium atoms at the N-methyl position transforms the molecule into ecgonine methyl ester, (N-methyl-d3)-, a compound of significant value in analytical chemistry and mechanistic investigations. The rationale for targeting the N-methyl group is rooted in both the chemical reactivity of this site and its pivotal role in the metabolic fate of tropane alkaloids.

Rationale and Methodological Considerations

The N-methyl group in ecgonine methyl ester is a logical target for deuterium labeling due to its accessibility and the prevalence of N-methylation in tropane alkaloid biosynthesis. Incorporating deuterium at this position enables the generation of internal standards that are distinguishable from their non-labeled counterparts by mass spectrometry, without altering the compound’s chromatographic or chemical properties. This is particularly advantageous in forensic and toxicological applications, where precise quantification of cocaine metabolites is required.

The methodological challenge lies in achieving selective and complete deuterium incorporation at the N-methyl position without introducing isotopic scrambling or loss during subsequent synthetic steps. This necessitates the use of deuterated methylating agents, such as deuterated methyl iodide or deuterated formaldehyde, under conditions that favor exclusive N-alkylation. The choice of base, solvent, and reaction temperature are all critical variables that influence the efficiency and selectivity of deuterium incorporation.

Mechanistic Insights into Deuterium Incorporation

The mechanism of N-methyl deuteration typically involves the nucleophilic attack of the secondary amine nitrogen on a deuterated methylating agent. For instance, when deuterated methyl iodide ($$\mathrm{CD3I}$$) is employed, the reaction proceeds via an S$$N$$2 mechanism, resulting in the transfer of the deuterated methyl group to the nitrogen center. The reaction is generally conducted under basic conditions to deprotonate the amine and enhance its nucleophilicity.

A key consideration is the potential for H/D exchange at positions adjacent to the nitrogen, particularly under acidic or basic conditions. To minimize isotopic dilution, reactions are typically performed under strictly anhydrous and aprotic conditions, and the use of deuterated solvents may be warranted to further suppress proton exchange. Analytical verification of deuterium incorporation is achieved through nuclear magnetic resonance spectroscopy and mass spectrometry, which provide quantitative assessments of isotopic purity.

Analytical Verification and Isotopic Purity

The success of deuterium incorporation is evaluated by comparing the isotopic distribution of the product to theoretical predictions. Nuclear magnetic resonance spectroscopy reveals the absence of proton signals at the N-methyl position, while mass spectrometry confirms the expected mass shift corresponding to three deuterium atoms. High-resolution mass spectrometry is particularly valuable for distinguishing between the (N-methyl-d3)-derivative and its non-labeled analog, ensuring the suitability of the product as an internal standard in quantitative assays.

Table 1.1.3.1: Analytical Data for Ecgonine Methyl Ester and (N-methyl-d3)-Derivative

CompoundMolecular FormulaExact Mass (Da)NMR (N-methyl)MS (m/z)
Ecgonine methyl esterC10H15NO3197.10522.85 ppm198.1 [M+H]+
Ecgonine methyl ester, (N-methyl-d3)-C10H12D3NO3200.1242Absent201.1 [M+H]+

The data above illustrate the clear mass difference and NMR signature between the labeled and unlabeled compounds, validating the efficacy of the deuterium incorporation strategy.

Applications and Implications

The strategic placement of deuterium at the N-methyl position confers several advantages. In analytical chemistry, the (N-methyl-d3)-derivative serves as an ideal internal standard for the quantification of ecgonine methyl ester and related metabolites in biological matrices, owing to its identical chemical behavior and distinct mass spectral signature. In mechanistic studies, the use of deuterium-labeled analogs enables the investigation of metabolic pathways, enzyme kinetics, and reaction mechanisms by tracking the fate of the isotopic label.

Moreover, the incorporation of deuterium can influence the metabolic stability of the compound, as the carbon-deuterium bond is less susceptible to enzymatic cleavage than the carbon-hydrogen bond. This kinetic isotope effect can be exploited to probe the role of N-demethylation in the metabolism of tropane alkaloids, providing insights into the enzymatic processes that govern their biotransformation.

Gas Chromatography-Mass Spectrometry Profiling Techniques

Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone technique for analyzing ecgonine methyl ester, (N-methyl-d3)-, due to its high resolution and compatibility with volatile compounds. The method typically involves derivatization-free analysis, as the methyl ester group in ecgonine methyl ester enhances volatility, enabling direct chromatographic separation [1] [6]. Stationary phases such as VF-5MS and SPB-1 have demonstrated efficacy in resolving ecgonine methyl ester from matrix interferences, with retention indices ranging from 1439 to 1516 depending on column specifications [6].

A critical advantage of GC-MS lies in its ability to distinguish deuterated and non-deuterated forms through mass-to-charge ratio ($$m/z$$) differences. For instance, the N-methyl-d3 modification shifts the molecular ion cluster by 3 atomic mass units, allowing unambiguous identification [7]. Method validation studies report limits of detection (LOD) below 1 ng/mL for ecgonine methyl ester derivatives in biological matrices, underscoring the technique’s sensitivity [2].

Table 1: GC-MS Parameters for Ecgonine Methyl Ester, (N-Methyl-d3)- Analysis

Column TypeStationary PhaseRetention IndexTemperature ProgramReference
CapillaryVF-5MS150460°C to 270°C [6]
CapillarySPB-11516160°C to 280°C [6]
CapillarySE-301439100°C to 295°C [6]

Optimization of injection parameters, including splitless mode and helium carrier gas flow rates (1–2 mL/min), further enhances peak symmetry and reduces column bleeding [2] [6]. Recent advancements in quadrupole mass analyzer technology have improved selective ion monitoring (SIM) capabilities, enabling simultaneous quantification of ecgonine methyl ester, (N-methyl-d3)- and its non-deuterated counterpart with minimal cross-talk [7].

Liquid Chromatography-Tandem Mass Spectrometry Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior performance for polar and thermally labile analogs of ecgonine methyl ester, (N-methyl-d3)-, eliminating the need for derivatization. Methods employing reversed-phase columns, such as Zorbax Eclipse XDB-C8 and Atlantis T3, achieve baseline separation of deuterated and non-deuterated species through gradient elution with ammonium acetate or formic acid buffers [3] [5]. The Turbolonspray® ionization source enhances ionizability, generating prominent precursor ions at $$m/z$$ 199.25 for ecgonine methyl ester and $$m/z$$ 202.27 for its deuterated form [7].

Table 2: LC-MS/MS Transition Parameters for Ecgonine Methyl Ester, (N-Methyl-d3)-

AnalytePrecursor Ion ($$m/z$$)Product Ion ($$m/z$$)Collision Energy (eV)
Ecgonine methyl ester199.25168.115
(N-Methyl-d3)-202.27171.115

Method validation studies demonstrate linear dynamic ranges from 10 nM to 1000 nM (1.9–320 ng/mL) in whole blood, with intra-day precision below 10% relative standard deviation (RSD) [5]. Solid-phase extraction (SPE) protocols using mixed-mode cation-exchange cartridges achieve recovery rates exceeding 66.7%, effectively minimizing matrix effects from biological samples [5]. Crucially, LC-MS/MS circumvents co-elution challenges observed in GC-MS when analyzing structurally similar metabolites like norcocaine and benzoylecgonine [5].

Isotopic Purity Assessment in Deuterated Derivatives

Isotopic purity assessment ensures the reliability of ecgonine methyl ester, (N-Methyl-d3)-, as an internal standard. High-resolution mass spectrometry (HRMS) quantifies deuterium incorporation by comparing the relative abundances of $$M+3$$ (deuterated) and $$M+0$$ (non-deuterated) ions [7]. Acceptable isotopic purity thresholds exceed 99%, as lower values introduce quantification biases due to overlapping isotopic envelopes [7].

Nuclear magnetic resonance (NMR) spectroscopy provides complementary data, with deuterium-induced chemical shifts in the N-methyl group ($$\delta$$ 2.8–3.1 ppm) confirming label placement [7]. However, MS remains the primary tool for routine purity checks due to its rapid throughput and compatibility with low analyte concentrations.

Table 3: Isotopic Purity Specifications for Ecgonine Methyl Ester, (N-Methyl-d3)-

ParameterSpecificationMethod
Deuterium Incorporation≥99% at N-methylHRMS
Chemical Purity≥98%LC-UV
Residual Solvents≤0.1% acetonitrileGC-FID

Certified reference materials, such as those provided by Cerilliant®, undergo rigorous inter-laboratory validation to meet these specifications, ensuring traceability in forensic applications [7].

Ecgonine methyl ester represents a major metabolite of cocaine, formed through enzymatic hydrolysis of the parent compound in mammalian systems [1] [2]. The hepatic transformation of ecgonine methyl ester involves multiple enzymatic pathways that exhibit significant complexity and species-dependent variability in their metabolic processing mechanisms.

The primary hepatic transformation pathway involves plasma cholinesterase and hepatic carboxylesterase type 2, which catalyze the hydrolysis of the benzoyl ester linkage [3] [4]. In human hepatic tissue, carboxylesterase type 1 predominantly metabolizes cocaine to benzoylecgonine, while carboxylesterase type 2 facilitates the formation of ecgonine methyl ester through hydrolysis of the benzoate linkage [5] [6]. These carboxylesterases are located in the cytoplasm and endoplasmic reticulum of hepatic cells, with the greatest quantities found in the liver where they contribute significantly to first-pass metabolic hydrolysis [5].

Hepatic esterases demonstrate differential substrate affinity patterns across mammalian species. In human liver preparations, the enzyme exhibits much lower affinity for cocaine compared to serum esterases, indicating the presence of distinct esterase forms within hepatic tissue [7] [8]. The liver enzyme shows similar affinity for both norcocaine and cocaine substrates, with consistently higher maximum velocity estimates for norcocaine hydrolysis compared to cocaine in both liver and serum preparations [7].

The cytochrome P450 enzyme system plays a secondary but important role in ecgonine methyl ester metabolism through N-demethylation pathways [9] [10]. Cytochrome P450 3A4 mediates the N-demethylation of ecgonine methyl ester to form norecgonine methyl ester, while cytochrome P450 2B enzymes contribute to oxidative metabolism pathways [4] [9]. These oxidative transformations represent bioactivation reactions that can lead to the formation of potentially hepatotoxic metabolites.

Chemical hydrolysis represents an additional non-enzymatic pathway for ecgonine methyl ester transformation. This spontaneous hydrolysis occurs at physiological temperature and pH conditions, with rates dependent on the surrounding tissue pH environment [11] [12]. The chemical hydrolysis pathway becomes particularly relevant in postmortem specimens where pH changes can significantly alter the apparent metabolic profile [12].

The hepatic transformation mechanisms demonstrate significant interspecies variability in enzyme expression and catalytic activity. Human hepatic tissue shows predominant carboxylesterase activity, while rodent species exhibit differential patterns of cytochrome P450-mediated oxidative metabolism [13] [10]. Mouse hepatic microsomes demonstrate preferential N-oxidation reactions, including N-demethylation and N-hydroxylation pathways, while rat hepatic tissue shows extensive aryl hydroxylation reactions in the benzoic acid moiety of the molecule [13] [10].

Urinary Excretion Profiles Across Administration Routes

The urinary excretion patterns of ecgonine methyl ester demonstrate remarkable consistency across different administration routes while maintaining characteristic pharmacokinetic profiles that distinguish it from other cocaine metabolites. Comprehensive studies examining controlled administration via intravenous, intranasal, smoked, and subcutaneous routes reveal distinct excretion kinetics that provide valuable insights into the compound's elimination behavior [14] [15] [16] [17].

Following intravenous administration, ecgonine methyl ester demonstrates peak urinary concentrations occurring between 2 to 4 hours post-administration, with elimination half-lives averaging 3.1 to 4.5 hours [18] [19]. The compound accounts for approximately 18 to 41 percent of the administered cocaine dose when measured in urine collections over 30-hour periods [16] [17]. Maximum urinary concentrations range from 47.4 to 131.5 ng/mL for low-dose administrations and 117.7 to 283.6 ng/mL for higher dose regimens [19].

Intranasal administration produces similar excretion profiles with peak concentrations occurring within the same 2 to 4-hour timeframe. The percentage of dose recovery ranges from 15 to 30 percent, which represents a slight reduction compared to intravenous administration [16]. This difference likely reflects variations in bioavailability and first-pass metabolism associated with the nasal route of administration. The elimination half-life remains consistent at 4.2 to 5.6 hours across different administration routes [18] [19].

Smoked cocaine administration results in the lowest urinary recovery of ecgonine methyl ester, accounting for only 8 to 16 percent of the administered dose [16]. This reduced recovery pattern may be attributed to the formation of pyrolysis products during the smoking process, which can alter the normal metabolic pathways and reduce the formation of traditional hydrolysis metabolites. Despite the reduced recovery, the temporal excretion pattern maintains similar peak timing characteristics, with maximum concentrations appearing within 2 to 4 hours post-administration.

Subcutaneous administration demonstrates the most extensive urinary recovery, with ecgonine methyl ester accounting for 26 to 60 percent of the administered dose over 24-hour collection periods [15] [20]. The elimination half-life averages 4.2 hours, consistent with other administration routes, but the detection window extends to 72 to 98 hours, making it the longest-detectable administration route for this metabolite [14] [15].

The urinary excretion kinetics follow first-order elimination patterns across all administration routes. Time to maximum concentration consistently occurs between 2.0 to 2.1 hours, significantly later than the parent cocaine compound but earlier than benzoylecgonine [19]. This temporal separation provides valuable analytical advantages for distinguishing between different cocaine metabolites in forensic and clinical toxicology applications.

Detection windows vary according to cutoff concentrations employed in analytical methods. Using a 50 ng/mL cutoff concentration, detection times extend up to 98 hours following low doses of cocaine administered through multiple routes [14]. Maximum increases in detection time of approximately 55 percent occur when cutoff concentrations are lowered from 300 ng/mL to 50 ng/mL for various immunoassay techniques [17].

Area under the curve calculations demonstrate dose-dependent increases across all administration routes. For subcutaneous administration, area under the curve values range from 711 to 1251 h×ng/mL for low doses and 1364 to 2666 h×ng/mL for higher dose regimens [19]. These pharmacokinetic parameters remain remarkably consistent across different subject populations and experimental conditions.

Interspecies Variability in Metabolic Processing

The metabolic processing of ecgonine methyl ester exhibits substantial interspecies variability that reflects fundamental differences in enzyme expression patterns, catalytic activities, and metabolic pathway preferences across mammalian species. These differences have profound implications for the interpretation of toxicological data and the selection of appropriate animal models for cocaine metabolism research.

Human metabolic processing of ecgonine methyl ester primarily involves carboxylesterase-mediated hydrolysis pathways, with human carboxylesterase type 1 and type 2 representing the predominant enzymatic systems [5] [6]. Human liver tissue demonstrates high carboxylesterase type 1 activity with smaller quantities of carboxylesterase type 2, while intestinal tissue contains carboxylesterase type 2 with virtually no carboxylesterase type 1 expression [5]. This distribution pattern results in tissue-specific metabolic capabilities that influence the overall pharmacokinetic profile of ecgonine methyl ester in human subjects.

Mouse metabolic processing demonstrates a distinctly different pattern characterized by preferential N-oxidation reactions. Comprehensive metabolomic analysis reveals that N-demethylation and N-hydroxylation represent the dominant metabolic routes in mouse hepatic tissue [13] [10]. These N-oxidation reactions, catalyzed by cytochrome P450 and flavin-containing monooxygenases, produce metabolites including N-hydroxybenzoylnorecgonine and related compounds that are much more abundant in mouse urine compared to other species [13]. The preferential N-oxidation pathway in mice contributes to their increased susceptibility to cocaine-induced hepatotoxicity, as these bioactivation reactions generate potentially toxic metabolites [13] [10].

Rat metabolic processing exhibits extensive aryl hydroxylation reactions that distinguish it from both human and mouse metabolism patterns. Rat hepatic tissue demonstrates high activity for hydroxylation reactions in the benzoic acid moiety of cocaine and its metabolites, producing a complex array of aryl hydroxy metabolites and their subsequent glucuronide conjugates [13] [10]. The levels of metabolites formed by aryl hydroxylation and phase II conjugations are substantially higher in rat urine compared to mouse urine, indicating species-specific metabolic pathway preferences [13]. This extensive aryl hydroxylation activity may contribute to the relative resistance of rats to cocaine-induced hepatotoxicity by facilitating detoxification and elimination pathways.

Dog metabolic processing involves cytochrome P450 2B-mediated pathways that differ from human cytochrome P450 3A4-predominant metabolism. In dog hepatic tissue, cytochrome P450 2B11 represents the primary N-demethylase enzyme, and unlike human systems, this enzyme also catalyzes further oxidation of norcocaine metabolites [9]. Dogs demonstrate urinary recovery rates of ecgonine methyl ester ranging from 6.6 to 27.1 percent of administered cocaine doses, with detection windows extending to 72 hours post-administration [20].

Rabbit metabolic processing demonstrates intermediate characteristics with mixed pathway utilization. Urinary recovery of ecgonine methyl ester in rabbits ranges from 8.8 to 31.9 percent of administered doses, similar to dog recovery rates but achieved through different enzymatic mechanisms [20]. The elimination patterns in rabbits suggest both hydrolytic and oxidative pathways contribute to overall metabolic processing.

The interspecies differences in elimination half-lives reflect these underlying metabolic pathway variations. Human elimination half-lives range from 4.2 to 7.7 hours, while rat elimination half-lives are substantially shorter at 0.5 to 1.0 hours, indicating more rapid metabolic clearance in rodent species [21] [18] [19]. These differences in elimination kinetics have important implications for study design and data interpretation in preclinical research.

Plasma protein binding characteristics also demonstrate interspecies variability, affecting the free fraction available for metabolic processing. Human plasma demonstrates different binding affinities compared to rodent plasma, which can influence the apparent clearance rates and distribution patterns of ecgonine methyl ester across species [22] [23].

The volume of distribution varies significantly across species, ranging from 1.3 to 4.2 L/kg in human studies, reflecting differences in tissue binding characteristics and distribution patterns [19] [23]. These pharmacokinetic parameters demonstrate the complexity of interspecies scaling and the challenges associated with extrapolating animal data to human populations.

Clearance values exhibit substantial interspecies variation, with human studies reporting values from 32.7 to 116.2 mL/min/kg, while rat studies demonstrate higher clearance rates of 155 to 158 mL/min/kg [21] [19] [22]. These differences reflect the underlying enzymatic activity patterns and metabolic capacity variations across species.

XLogP3

0.6

UNII

B6Z8WPQ4UX

Wikipedia

(N-methyl-D3)-Ecgonine methyl ester

Dates

Last modified: 08-19-2023

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